(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene
CAS No.:
Cat. No.: VC17721647
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (1S,8S)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
| Standard InChI | InChI=1S/C11H13N/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8/h1-4,8,11-12H,5-7H2/t8-,11+/m1/s1 |
| Standard InChI Key | PWDGMCPUUAQNLI-KCJUWKMLSA-N |
| Isomeric SMILES | C1C[C@H]2C3=CC=CC=C3[C@H]1CN2 |
| Canonical SMILES | C1CC2C3=CC=CC=C3C1CN2 |
Introduction
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is a complex organic compound featuring a unique azatricyclo structure. This bicyclic molecule incorporates a nitrogen atom within its ring system, contributing to its potential biological activity and applications in drug development. The compound's chemical formula is often reported as C12H11N, although some sources suggest C11H13N, indicating a possible discrepancy in molecular weight calculations.
Synthesis and Synthetic Pathways
The synthesis of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene involves multi-step synthetic routes. These pathways can vary based on the available starting materials and desired functionalization. Due to the complexity of its structure, the synthesis often requires careful planning and execution to achieve the desired stereochemistry and purity.
Potential Applications
This compound has potential applications in various fields, including medicinal chemistry and drug development. Its unique structure and reactivity make it an interesting candidate for exploring biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene, including:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Azatricyclo[4.3.0.0^{3,9}]nonane | Azatricycle | Exhibits different reactivity patterns due to ring strain. |
| (1R)-Azabicyclo[3.3.0]octane | Azabicyclic | Known for its application in drug design. |
| 9-Aza-spiro[5.5]undecane | Spirocyclic | Unique spiro structure offers distinct biological interactions. |
Research Findings and Biological Activity
While specific biological activity data for (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is limited, its structural features suggest potential for interaction with biological targets. The triene system and azatricyclo structure are key factors in its reactivity and potential applications.
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